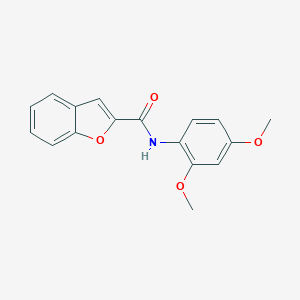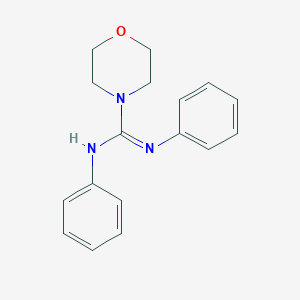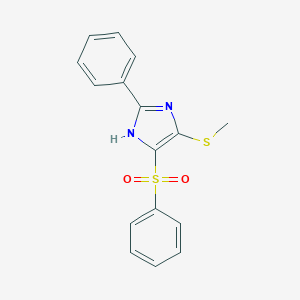
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide, also known as DMBF, is a compound that has been studied extensively for its potential use in scientific research. DMBF is a synthetic compound that belongs to the benzofuran class of compounds. It is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL has been shown to have a number of potential therapeutic applications, including the treatment of pain, inflammation, and cancer.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide works by inhibiting the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG. Inhibition of MAGL leads to an increase in 2-AG levels, which can activate the cannabinoid receptors CB1 and CB2. Activation of these receptors can lead to a number of physiological effects, including pain relief and anti-inflammatory effects.
Biochemical and Physiological Effects
In addition to its potential use in pain management and cancer treatment, this compound has been shown to have a number of other biochemical and physiological effects. Studies have shown that this compound can reduce anxiety and depression-like behaviors in animal models. This compound has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in scientific research is its potency as a MAGL inhibitor. This compound has been shown to be more potent than other MAGL inhibitors, such as JZL184. However, this compound also has some limitations. It is a synthetic compound, which can make it more difficult to obtain than natural compounds. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are a number of potential future directions for research on N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide. One area of research could be the development of more selective MAGL inhibitors. Another area of research could be the development of this compound analogs with improved pharmacokinetic properties. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-hydroxybenzaldehyde. The final step involves the reaction of the resulting benzofuran-2-carboxylic acid with ammonia to form the amide.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential use in scientific research. One of the main areas of research has been in the field of pain management. Studies have shown that inhibition of MAGL by this compound can reduce pain and inflammation in animal models. This compound has also been studied for its potential use in the treatment of cancer. Inhibition of MAGL has been shown to reduce tumor growth and metastasis in animal models.
Propiedades
Fórmula molecular |
C17H15NO4 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C17H15NO4/c1-20-12-7-8-13(15(10-12)21-2)18-17(19)16-9-11-5-3-4-6-14(11)22-16/h3-10H,1-2H3,(H,18,19) |
Clave InChI |
QLBQSKCZGQWTBU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Spiro[2.3]hex-1-ylcarbonyl)indoline](/img/structure/B258901.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)


![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)

![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)
![2-{[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B258924.png)

![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)